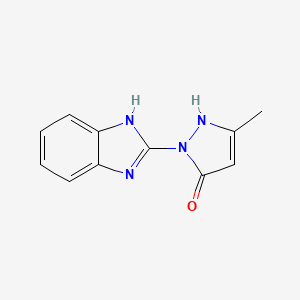

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXNULSELUJDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole and pyrazole moieties are well-established pharmacophores, and their combination into a single molecular entity has yielded compounds with a wide array of biological activities. This document details a robust and efficient synthetic pathway, including a retrosynthetic analysis, step-by-step experimental protocols, and in-depth characterization of the target molecule. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the synthetic strategy. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore the potential of this promising molecular scaffold.

Introduction: The Pharmacological Significance of Benzimidazole-Pyrazole Hybrids

The fusion of benzimidazole and pyrazole rings into a single molecular framework has emerged as a compelling strategy in the design of novel therapeutic agents. Both heterocycles are considered "privileged structures" in medicinal chemistry, as they are capable of binding to a variety of biological targets.

Benzimidazole, a bicyclic aromatic compound formed from the fusion of benzene and imidazole, is a core component of numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a versatile scaffold for drug design.

Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key structural motif in many clinically used drugs. Pyrazole derivatives are known to possess analgesic, anti-inflammatory, antimicrobial, and antitumor activities.[3]

The strategic combination of these two pharmacophores in this compound is anticipated to yield a molecule with synergistic or unique biological activities, making its synthesis a topic of considerable interest for the discovery of new drug candidates.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound (1), reveals a straightforward and efficient synthetic approach.

The pyrazole ring can be disconnected via the classical Knorr pyrazole synthesis, leading to two key precursors: 2-hydrazinyl-1H-benzimidazole (2) and a β-ketoester, in this case, ethyl acetoacetate (3). The synthesis of the key intermediate, 2-hydrazinyl-1H-benzimidazole (2), can be envisioned from the readily available starting material, o-phenylenediamine (4).

This retrosynthetic strategy is outlined in the diagram below:

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis will therefore involve a two-stage process:

-

Synthesis of the key intermediate, 2-hydrazinyl-1H-benzimidazole. This will be accomplished through a multi-step sequence starting from o-phenylenediamine.

-

Cyclocondensation reaction of the synthesized hydrazine derivative with ethyl acetoacetate to construct the final pyrazolone ring.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Synthesis of 2-Hydrazinyl-1H-benzimidazole (Intermediate 2)

The synthesis of the crucial hydrazine intermediate is a two-step process starting from the commercially available o-phenylenediamine.

Step 1: Synthesis of 1H-benzimidazole-2-thiol

This initial step involves the cyclization of o-phenylenediamine with carbon disulfide in an alkaline medium.

-

Protocol:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.15 mol) in ethanol (150 mL) and water (25 mL).

-

To this solution, add o-phenylenediamine (0.1 mol).

-

Slowly add carbon disulfide (0.15 mol) to the reaction mixture.

-

Reflux the mixture for 3 hours with continuous stirring.

-

After cooling to room temperature, the precipitated product is collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from ethanol to afford pure 1H-benzimidazole-2-thiol.

-

Causality of Experimental Choices:

-

The use of a potassium hydroxide solution provides the necessary basic environment to facilitate the reaction between the amine groups of o-phenylenediamine and carbon disulfide.

-

Ethanol serves as a suitable solvent for the reactants and allows for the reaction to be carried out at reflux temperature, thereby increasing the reaction rate.

-

Recrystallization from ethanol is an effective method for purifying the product, removing any unreacted starting materials or by-products.

Step 2: Synthesis of 2-Hydrazinyl-1H-benzimidazole

The thiol group of 1H-benzimidazole-2-thiol is displaced by a hydrazine group in this step.

-

Protocol:

-

In a 250 mL round-bottom flask, suspend 1H-benzimidazole-2-thiol (0.05 mol) in ethanol (100 mL).

-

Add hydrazine hydrate (99%, 0.25 mol) to the suspension.[4]

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled in an ice bath to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 2-hydrazinyl-1H-benzimidazole.[4]

-

Causality of Experimental Choices:

-

A large excess of hydrazine hydrate is used to drive the reaction to completion and to act as a solvent.

-

Refluxing in ethanol provides the necessary thermal energy for the nucleophilic substitution of the thiol group by hydrazine.

-

Cooling the reaction mixture decreases the solubility of the product, leading to its precipitation and facilitating its isolation.

Synthesis of this compound (Target Molecule 1)

This final step involves the cyclocondensation of the hydrazine intermediate with ethyl acetoacetate.

-

Protocol:

-

In a 100 mL round-bottom flask, dissolve 2-hydrazinyl-1H-benzimidazole (0.02 mol) in glacial acetic acid (30 mL).

-

Add ethyl acetoacetate (0.022 mol) to the solution.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.

-

The precipitated solid is collected by vacuum filtration.

-

The crude product is washed thoroughly with water to remove acetic acid and then dried.

-

Recrystallization from ethanol or an ethanol-water mixture will afford the pure this compound.

-

Causality of Experimental Choices:

-

Glacial acetic acid serves as both a solvent and a catalyst for the cyclocondensation reaction.

-

Refluxing provides the energy required for the condensation and subsequent cyclization to form the pyrazolone ring.

-

Pouring the reaction mixture into ice-cold water precipitates the product, as it is generally insoluble in water, while the acetic acid remains in the aqueous phase.

-

Washing with water is crucial to remove any residual acetic acid, which could interfere with subsequent analyses.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3.1.1 | o-phenylenediamine | 1.0 | Carbon disulfide | 1.5 | Ethanol/Water | Reflux | 3 | ~85 |

| 3.1.2 | 1H-benzimidazole-2-thiol | 1.0 | Hydrazine hydrate | 5.0 | Ethanol | Reflux | 6-8 | ~75 |

| 3.2 | 2-hydrazinyl-1H-benzimidazole | 1.0 | Ethyl acetoacetate | 1.1 | Glacial Acetic Acid | Reflux | 4-6 | ~80 |

Visualization of the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthetic workflow for the target molecule.

Spectroscopic Characterization and Structural Elucidation

The structure of the synthesized this compound can be unequivocally confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals corresponding to the protons of the benzimidazole and pyrazole rings, as well as the methyl group.

-

Benzimidazole Protons: The four aromatic protons of the benzimidazole ring will typically appear as a complex multiplet in the range of δ 7.2-7.8 ppm.

-

Pyrazole Proton: The proton on the pyrazole ring is expected to appear as a singlet at approximately δ 5.5-6.0 ppm.

-

Methyl Protons: The three protons of the methyl group on the pyrazole ring will give a sharp singlet at around δ 2.2-2.5 ppm.

-

NH and OH Protons: The NH proton of the benzimidazole ring and the OH proton of the pyrazol-5-ol tautomer are expected to appear as broad singlets, which are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration. The NH proton typically resonates downfield, above δ 10.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide evidence for the carbon framework of the molecule.

-

Benzimidazole Carbons: The aromatic carbons of the benzimidazole ring will show signals in the region of δ 110-145 ppm. The quaternary carbon at the C2 position, attached to the pyrazole ring, will appear further downfield.

-

Pyrazole Carbons: The carbons of the pyrazole ring are expected to resonate in the aromatic and olefinic region. The carbonyl carbon of the pyrazolone tautomer will be observed at a characteristic downfield shift, typically around δ 160-170 ppm.

-

Methyl Carbon: The carbon of the methyl group will appear as a signal in the upfield region, around δ 15-20 ppm.

Mass Spectrometry

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound.

-

Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₁₁H₁₀N₄O (214.22 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways may include the loss of small molecules such as CO or N₂.

Potential Applications and Pharmacological Relevance

The hybrid structure of this compound suggests a wide range of potential pharmacological applications. The presence of both the benzimidazole and pyrazole scaffolds, known for their diverse biological activities, makes this compound a promising candidate for screening in various therapeutic areas.[1][3]

Potential areas of investigation include:

-

Anticancer Activity: Many benzimidazole and pyrazole derivatives have demonstrated potent anticancer properties.[1]

-

Antimicrobial and Antifungal Activity: Both heterocyclic systems are known to be effective against a variety of microbial and fungal pathogens.

-

Anti-inflammatory and Analgesic Activity: Pyrazolone derivatives, in particular, are well-known for their anti-inflammatory and analgesic effects.

-

Enzyme Inhibition: The structure may be suitable for targeting specific enzymes involved in disease pathways.

Further research, including in vitro and in vivo biological evaluations, is warranted to fully explore the therapeutic potential of this versatile molecule.

Conclusion

This technical guide has outlined a detailed and scientifically sound methodology for the synthesis of this compound. By providing a thorough explanation of the synthetic strategy, experimental protocols, and characterization techniques, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The unique combination of the benzimidazole and pyrazole pharmacophores in the target molecule makes it a compelling scaffold for the development of new therapeutic agents with a wide range of potential applications.

References

-

Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. Available at: [Link]

-

Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. Available at: [Link]

-

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. MDPI. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl Thiomethyl Motif. ResearchGate. Available at: [Link]

-

Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Available at: [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Available at: [Link]

-

Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central. Available at: [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Iraqi National Journal of Chemistry. Available at: [Link]

-

Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

-

Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of the heterocyclic compound 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol. This molecule, a hybrid scaffold of benzimidazole and pyrazole moieties, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these two pharmacophores. Benzimidazole derivatives are known for a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents, while pyrazole-containing compounds have demonstrated anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This guide will delve into the synthesis, structural elucidation, physicochemical characteristics, and potential biological activities of this promising compound.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a multi-step process, commencing with the preparation of a key intermediate, 2-hydrazinyl-1H-benzimidazole. This intermediate is then reacted with a β-ketoester, such as ethyl acetoacetate, to construct the pyrazol-5-ol ring system.

Proposed Synthesis Pathway

A plausible and efficient synthetic route is outlined below. The rationale behind this pathway lies in the established reactivity of the starting materials and the common methods for constructing benzimidazole and pyrazole rings.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 2-Hydrazinyl-1H-benzimidazole

A common method for the synthesis of 2-hydrazinyl-1H-benzimidazole involves the conversion of 1H-benzimidazole-2-thiol to the corresponding sulfonic acid, followed by hydrazinolysis.[3]

Step 1: Synthesis of 1H-Benzimidazole-2-thiol

-

Dissolve o-phenylenediamine and potassium hydroxide in ethanol.

-

Add carbon disulfide dropwise to the stirred solution at room temperature.

-

Reflux the reaction mixture for 3-4 hours.

-

Cool the mixture and pour it into cold water.

-

Acidify with acetic acid to precipitate the product.

-

Filter, wash with water, and dry the resulting 1H-benzimidazole-2-thiol.

Step 2: Synthesis of 1H-Benzimidazole-2-sulfonic acid

-

Suspend 1H-benzimidazole-2-thiol in an aqueous solution of sodium hydroxide.

-

Add a solution of potassium permanganate dropwise while maintaining the temperature below 10°C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the sulfonic acid.

-

Filter, wash with cold water, and dry the product.[3]

Step 3: Synthesis of 2-Hydrazinyl-1H-benzimidazole

-

Reflux a mixture of 1H-benzimidazole-2-sulfonic acid and an excess of hydrazine hydrate for 3-4 hours.[3]

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-hydrazinyl-1H-benzimidazole.[4]

Experimental Protocol: Synthesis of this compound

The final step involves the cyclocondensation of 2-hydrazinyl-1H-benzimidazole with ethyl acetoacetate.

-

A mixture of 2-hydrazinyl-1H-benzimidazole and an equimolar amount of ethyl acetoacetate in a suitable solvent (e.g., ethanol or glacial acetic acid) is refluxed for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with a small amount of cold ethanol and then recrystallized from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure this compound.

Structural Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals for the methyl group protons, the pyrazole ring proton, and the aromatic protons of the benzimidazole ring. The NH protons of both rings will likely appear as broad singlets. The chemical shifts will be influenced by the electronic environment of each proton.[5] |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the methyl carbon, the carbons of the pyrazole and benzimidazole rings, and the carbonyl carbon of the pyrazol-5-ol tautomer.[5] |

| FTIR | Characteristic absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C=O stretching (of the pyrazolone tautomer, around 1700-1650 cm⁻¹), C=N and C=C stretching in the aromatic rings (around 1600-1450 cm⁻¹), and C-H stretching.[6] |

| Mass Spec | The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀N₄O, 214.22 g/mol ). The fragmentation pattern can provide further structural information.[6][7] |

| X-ray Crystal | Would provide definitive information on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would also confirm the tautomeric form present in the crystal lattice. |

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its development as a potential therapeutic agent.

Solubility

The solubility of this compound is expected to be low in water due to its predominantly aromatic and heterocyclic structure. It is likely to be more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.[8]

Experimental Protocol for Solubility Determination:

-

Kinetic Solubility: This high-throughput method involves preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry or turbidimetry.[9][10]

-

Thermodynamic Solubility: An excess of the solid compound is equilibrated with the solvent of interest (e.g., water, buffer at different pH values) at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[11]

Acidity/Basicity (pKa)

The molecule possesses both acidic and basic centers. The benzimidazole ring has a basic nitrogen atom, and the pyrazol-5-ol moiety can exhibit both acidic (hydroxyl group) and basic (pyrazole ring nitrogens) properties. The pKa values are critical for understanding the ionization state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol for pKa Determination:

-

Potentiometric Titration: A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the titration curve.[12]

-

UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded at different pH values. The change in absorbance at a specific wavelength is used to determine the pKa.[12]

-

Capillary Electrophoresis (CE): The electrophoretic mobility of the compound is measured at various pH values. The pKa can be calculated from the relationship between mobility and pH.[7]

Thermal Stability

The thermal stability of the compound can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions like melting and decomposition.[13]

Caption: Workflow for Thermal Analysis using TGA and DSC.

Chemical Reactivity and Potential Biological Activities

The hybrid structure of this compound suggests a rich chemical reactivity and a high potential for biological activity.

Tautomerism

The pyrazol-5-ol ring can exist in several tautomeric forms: the -OH form (pyrazol-5-ol), the -CH form (pyrazol-5-one), and the zwitterionic form. The predominant tautomer will depend on the solvent, pH, and whether the compound is in solution or in the solid state. This tautomerism can significantly influence its chemical reactivity and biological interactions.

Potential Biological Activities

Given the known activities of its constituent moieties, this compound is a promising candidate for screening in various biological assays.

-

Antimicrobial Activity: Benzimidazole and pyrazole derivatives are well-known for their antibacterial and antifungal properties.[14][15] The compound could be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

-

Anticancer Activity: Many benzimidazole-based compounds exhibit anticancer activity through various mechanisms, including inhibition of tubulin polymerization and kinase signaling pathways.[16][17] The cytotoxic effects of this compound could be evaluated against a panel of cancer cell lines to determine its IC₅₀ value.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[17][18]

Caption: Workflow of the MTT assay for cytotoxicity testing.

Conclusion

This compound represents a molecule of considerable interest for further investigation in the field of medicinal chemistry. Its hybrid structure offers the potential for a unique pharmacological profile. This guide has provided a framework for its synthesis, characterization, and evaluation of its chemical and potential biological properties. Further experimental work is necessary to fully elucidate the properties of this compound and to explore its therapeutic potential.

References

- Jerez, G., Kaufman, G. J., & Donkor, K. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.

- Mora, N., & Ochoa, F. D. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(40), 20034-20041.

- Karakuş, S., & Öztürk, T. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(11), 945-952.

- Mora, N., & Ochoa, F. D. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(40), 20034-20041.

- Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7805.

- Anichina, K. K., Argirova, M., Tzoneva, R., & Yancheva, D. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39848-39868.

- Karthikeyan, M. S., Holiyachi, M., & Thippeswamy, B. S. (2014). Thermal analysis of some newly synthesized pyrazoline derivatives. Journal of Thermal Analysis and Calorimetry, 115(3), 2359-2365.

- Abu-Zied, K., Abu-Bakr, S., Youns, M., Hashim, A., & El-Diwani, H. (2014). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research, 3(3), 1.

- Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2016). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Saudi Chemical Society, 20(Suppl 1), S395-S402.

- Jerez, G., Kaufman, G. J., & Donkor, K. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis.

- Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives.

- Iordache, F., Bîcu, E., Mangalagiu, I. I., & Vasilache, V. (2022). New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. Molecules, 27(16), 5194.

- Popa, M., & Vasilache, V. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(8), 1002.

- Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceutics, 14(10), 2108.

- Abu-Bakr, S. M., Abu-Zied, K. M., Youns, M., Hashim, A. A., & El-Diwani, H. I. (2013). Novel Synthesis and Anti-tumour Activity of 2-Hydrazino-1H-benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1362.

- Popa, M., & Vasilache, V. (2022).

- Anichina, K. K., Argirova, M., Tzoneva, R., & Yancheva, D. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 25(19), 4505.

- Mohammed, M. Q., & Al-Masoudi, N. A. (2020). Novel 1-((benzoimidazole-2-yl)methyl)-3-Phenyl-1,4-Dihydropyrazole-5-One and Their Derivatives: Synthesis and Preliminary Cytotoxicity Test as Anti-Breast Cancer. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-3597 E-ISSN: 2521-3512), 29(1), 1-10.

- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Antimicrobial activity of the tested benzimidazole derivatives. In Benzimidazole-Based Hybrid Molecules. IntechOpen.

- Anichina, K. K., Argirova, M., Tzoneva, R., & Yancheva, D. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. RSC Advances, 6(63), 58099-58109.

- Anichina, K., Argirova, M., Tzoneva, R., & Yancheva, D. (2024). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. International Journal of Molecular Sciences, 25(10), 5481.

- Wang, J., Ren, T., Li, G., Cheng, H., & Li, Y. (2015). Synthesis of Benzimidazoles Containing Pyrazole Group and Quantum Chemistry Calculation of Their Spectroscopic Properties and Electronic Structure. Chinese Journal of Chemistry, 33(1), 115-122.

- Behera, A. K., Padhy, G. K., & Panda, J. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63.

- Anichina, K., Argirova, M., Tzoneva, R., & Yancheva, D. (2021). Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. RSC Advances, 11(62), 39848-39868.

- Ali, M. M., Ismail, M. M., & Abd El-Wahab, A. H. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 4(4), 844-852.

- Senthilkumar, P., & Muthusubramanian, S. (2015). TGA-DSC thermogram of materials I and II. Journal of Materials Science: Materials in Electronics, 26(11), 8684-8692.

- Khan, I., et al. (2023). Synthesis of Mercatobenzimidazole-Pyrazole-hybrid derivatives. Journal of Molecular Structure, 1275, 134638.

- El-Sayed, N. A., El-Bendary, E. R., Ghaly, M. A., & El-Ashry, E. S. H. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Molecules, 27(16), 5283.

- Gherghereh, R., Ghasemi, J. B., & Riazi, G. (2022).

- Gunanathan, C., & Milstein, D. (2013). Supporting Information for: Metal-Ligand Cooperation by Pincer-Type Complexes. Dalton Transactions, 42(24), 8645-8657.

- Gök, M., Gök, E. A., & Şahin, E. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University-Science, 34(5), 102047.

- Sinditskii, V. P., et al. (2020). Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample. Journal of Physical Chemistry A, 124(1), 135-147.

- El-Sayed, R. A., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Journal of Taibah University for Science, 15(1), 405-418.

- Anichina, K. K., Argirova, M., Tzoneva, R., & Yancheva, D. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39848-39868.

- Avdeef, A. (2012). Compound solubility measurements for early drug discovery. Current Topics in Medicinal Chemistry, 12(16), 1735-1753.

- Patel, O., & Prajapati, P. (2013). Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole.

- Singh, S., & Mittal, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 521.

- Claramunt, R. M., et al. (2020). 1 H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Magnetic Resonance in Chemistry, 58(10), 969-977.

- Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(18), 3426.

- Al-Masoudi, N. A., & Mohammed, M. Q. (2012). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(2), 235-240.

- BenchChem. (n.d.). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1758-1767.

- Slideshare. (n.d.). DSC & TGA Thermal Analysis.pptx.

- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

Sources

- 1. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 7. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmatutor.org [pharmatutor.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound of significant interest in medicinal chemistry. This molecule integrates two pharmacologically important scaffolds: benzimidazole and pyrazole. The benzimidazole nucleus is a key component in a variety of therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Similarly, pyrazole derivatives are known for their diverse pharmacological effects. The combination of these two heterocycles in a single molecular entity presents a promising avenue for the discovery of novel drug candidates.[3][4]

This technical guide provides a detailed analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding the spectroscopic signature of this molecule is fundamental for its unambiguous identification, purity assessment, and for elucidating its structure-activity relationships in drug development programs.

The molecular structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.8 | br s | 1H | Benzimidazole N-H |

| ~7.6-7.2 | m | 4H | Benzimidazole Ar-H |

| ~5.9 | s | 1H | Pyrazole C4-H |

| ~3.5 | br s | 1H | Pyrazole O-H |

| ~2.2 | s | 3H | Methyl (CH₃) |

Interpretation:

-

Benzimidazole Protons: The protons on the benzene ring of the benzimidazole moiety are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm.[5] The exact splitting pattern will depend on the specific coupling constants between the adjacent protons. The N-H proton of the benzimidazole ring is expected to be a broad singlet at a downfield chemical shift (around δ 12.8 ppm) due to hydrogen bonding and exchange phenomena.[5]

-

Pyrazole Protons: The proton at the C4 position of the pyrazole ring is anticipated to resonate as a singlet around δ 5.9 ppm. The enolic hydroxyl proton of the pyrazol-5-ol is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

Methyl Protons: The methyl group attached to the C3 position of the pyrazole ring will appear as a sharp singlet at approximately δ 2.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Pyrazole C5 (C-OH) |

| ~150 | Benzimidazole C2 |

| ~145 | Pyrazole C3 (C-CH₃) |

| ~140, ~135 | Benzimidazole C7a, C3a |

| ~122, ~115 | Benzimidazole C4, C7, C5, C6 |

| ~90 | Pyrazole C4 |

| ~12 | Methyl (CH₃) |

Interpretation:

-

Benzimidazole Carbons: The carbon atom at the C2 position of the benzimidazole ring, being attached to two nitrogen atoms, is expected to be significantly deshielded and appear around δ 150 ppm.[5] The quaternary carbons of the fused benzene ring (C7a and C3a) will resonate at approximately δ 140 and 135 ppm. The remaining aromatic carbons will appear in the typical range of δ 115-125 ppm.[2]

-

Pyrazole Carbons: The C5 carbon of the pyrazole ring, bearing the hydroxyl group, will be the most downfield carbon of this ring, at around δ 160 ppm. The C3 carbon, attached to the methyl group, is expected around δ 145 ppm. The C4 carbon will be significantly shielded and appear at a higher field, around δ 90 ppm.

-

Methyl Carbon: The methyl carbon will be the most upfield signal in the spectrum, appearing at approximately δ 12 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching |

| ~1620 | Strong | C=N stretching (Benzimidazole) |

| ~1590 | Strong | C=C stretching (Aromatic & Pyrazole) |

| ~1450 | Medium | C-H bending (CH₃) |

| ~1250 | Strong | C-O stretching (enol) |

Interpretation:

-

A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the overlapping O-H and N-H stretching vibrations, indicative of hydrogen bonding.[6][7]

-

The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

-

A weak band corresponding to the aliphatic C-H stretching of the methyl group will be observed around 2950-2850 cm⁻¹.

-

Strong absorption bands around 1620 cm⁻¹ and 1590 cm⁻¹ are attributed to the C=N stretching of the benzimidazole ring and the C=C stretching of both the aromatic and pyrazole rings, respectively.[5][6]

-

A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the enolic hydroxyl group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

Figure 2: Proposed mass spectral fragmentation of this compound.

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z = 214, corresponding to the molecular formula C₁₁H₁₀N₄O.[8]

-

Key Fragments:

-

Cleavage of the bond between the benzimidazole and pyrazole rings can lead to two major fragments: the benzimidazolyl cation at m/z = 117 and the pyrazol-5-ol radical cation at m/z = 97.[9]

-

Loss of a neutral nitrogen molecule (N₂) from the pyrazole ring could result in a fragment at m/z = 186.

-

Experimental Protocols

Detailed, step-by-step methodologies for acquiring the spectroscopic data are crucial for reproducibility.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent that does not have interfering absorptions in the regions of interest.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed accurate mass with the calculated mass to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. A thorough understanding of its NMR, IR, and Mass spectra is indispensable for its synthesis, purification, and further investigation as a potential therapeutic agent. The detailed interpretation and protocols outlined herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

-

Kaushik, D., & Maan, N. (2011). N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. Molbank, 2011(3), M731. [Link]

-

Yordanova, D., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39375-39386. [Link]

-

GNPS Library Spectrum CCMSLIB00005727162. (2020). [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(84), 44783-44791. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(30), 5439-5443. [Link]

-

NIST. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 1-(1H-benzimidazol-2-yl)-4-(3-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol. [Link]

-

Male, K. K., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Cellular Target Engagement. Journal of Medicinal Chemistry, 64(18), 14266–14282. [Link]

-

ResearchGate. (2011). N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide. [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Padhy, G. K., Panda, J., & Behera, A. K. (2017). Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents. Journal of the Serbian Chemical Society, 82(9), 969-980. [Link]

-

El Kihel, A., et al. (2009). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 47(6), 528-531. [Link]

-

Kumar, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential anti-obesity agents. European Review for Medical and Pharmacological Sciences, 26(15), 5626-5636. [Link]

-

Ellis, B., & Griffiths, P. J. F. (1966). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. Journal of the Chemical Society B: Physical Organic, 885-888. [Link]

-

NIST. (n.d.). 1H-Benzimidazole IR Spectrum. In NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 1H-Benzimidazole IR Spectrum (Condensed Phase). In NIST Chemistry WebBook. [Link]

-

Beilstein Journals. (2015). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 4. europeanreview.org [europeanreview.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. This compound | C11H10N4O | CID 719005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Benzimidazole [webbook.nist.gov]

The Emerging Therapeutic Potential of Benzimidazole-Pyrazole Hybrids: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for Hybrid Vigor in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents with enhanced efficacy and diminished side effects, the strategy of molecular hybridization has emerged as a cornerstone of modern drug design.[1] This approach involves the covalent linking of two or more pharmacophores—distinct molecular entities with known biological activities—to create a single hybrid molecule. The underlying principle is that such hybrids may exhibit a synergistic effect, resulting in improved potency, selectivity, and pharmacokinetic profiles compared to the individual parent molecules. This guide delves into a particularly promising class of these hybrids: those combining the benzimidazole and pyrazole scaffolds. Both are "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas.[2][3] By fusing these two potent heterocycles, researchers aim to unlock new biological activities and overcome challenges such as drug resistance.[4] This document provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of benzimidazole-pyrazole hybrids, offering valuable insights for researchers and professionals in the field of drug development.

The Architectural Blueprint: Synthesis of Benzimidazole-Pyrazole Hybrids

The successful synthesis of benzimidazole-pyrazole hybrids is the foundational step in exploring their biological potential. The choice of synthetic route is critical, as it dictates the achievable structural diversity and, consequently, the range of biological targets that can be explored. A common and effective strategy involves a multi-step approach that allows for the controlled introduction of various substituents on both the benzimidazole and pyrazole rings.

A Generalized Synthetic Workflow

A frequently employed synthetic pathway commences with the construction of a benzimidazole core, followed by its linkage to a pre-formed or in situ-generated pyrazole moiety. The versatility of this approach allows for the strategic placement of functional groups to probe structure-activity relationships (SAR).

Experimental Protocol: A Representative Synthesis of Benzimidazole-Ornamented Pyrazoles [1][5]

This protocol outlines a multi-step synthesis, which is a common strategy for creating a library of benzimidazole-pyrazole hybrids.

Step 1: Condensation and Cyclization to form the Benzimidazole Core

-

Rationale: This initial step creates the foundational benzimidazole scaffold, which will later be linked to the pyrazole ring. The choice of starting materials allows for the introduction of diversity at specific positions of the benzimidazole nucleus.

-

Procedure: A mixture of an appropriate o-phenylenediamine derivative and a carboxylic acid or its derivative is heated, often in the presence of a dehydrating agent or a catalyst, to facilitate the condensation and subsequent cyclization to form the benzimidazole ring.

Step 2: Formylation of the Benzimidazole Intermediate

-

Rationale: Introducing a formyl group provides a reactive handle for the subsequent Knoevenagel condensation, which is a key step in building the bridge to the pyrazole moiety.

-

Procedure: The benzimidazole intermediate is treated with a formylating agent, such as a mixture of phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction), to introduce an aldehyde group at a reactive position.

Step 3: Knoevenagel Condensation

-

Rationale: This carbon-carbon bond-forming reaction connects the benzimidazole core to a component that will become part of the pyrazole ring.

-

Procedure: The formylated benzimidazole is reacted with an active methylene compound, such as an aralkyl ketone, in the presence of a base. This reaction forms a chalcone-like intermediate.

Step 4: Cyclization to form the Pyrazole Ring

-

Rationale: The final step involves the reaction of the chalcone-like intermediate with a hydrazine derivative to form the pyrazole ring, thus completing the hybrid scaffold. The choice of hydrazine allows for further diversification of the final product.

-

Procedure: The intermediate from the Knoevenagel condensation is treated with an arylhydrazine in a suitable solvent, often with an acid catalyst, to induce cyclization and formation of the pyrazole ring.

Step 5: Purification and Characterization

-

Rationale: Ensuring the purity and confirming the structure of the final compounds is crucial for accurate biological evaluation.

-

Procedure: The synthesized hybrids are purified using techniques such as recrystallization or column chromatography. The structures are then unequivocally confirmed by spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry.[1][5]

Caption: A generalized workflow for the synthesis of benzimidazole-pyrazole hybrids.

A Spectrum of Biological Activities: Therapeutic Promise

The hybridization of benzimidazole and pyrazole moieties has yielded a rich pipeline of compounds with a wide array of biological activities. This section will explore the most significant of these, focusing on anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Targeting the Hallmarks of Cancer

Benzimidazole-pyrazole hybrids have demonstrated significant potential as anticancer agents, with activities documented against a variety of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[4]

Mechanisms of Action:

-

Inhibition of Kinases: Many benzimidazole-pyrazole hybrids function as potent inhibitors of various protein kinases that are crucial for cancer cell signaling. For instance, certain derivatives have been shown to inhibit Aurora kinases A and B, which are key regulators of mitosis.[2] Others have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[8]

-

Induction of Apoptosis: A critical mechanism by which these hybrids exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][9] This can be achieved through various pathways, including caspase-dependent pathways and the inactivation of pro-survival signaling cascades like the PI3K/Akt/mTOR pathway.[1][5]

-

Cell Cycle Arrest: The ability to halt the cell cycle is another hallmark of effective anticancer agents. Several benzimidazole-pyrazole derivatives have been shown to induce cell cycle arrest, often at the G2/M or G0/G1 phase, thereby preventing cancer cells from dividing and proliferating.[8][9]

-

Inhibition of DNA Topoisomerases: Some hybrids have been found to inhibit DNA topoisomerases, enzymes that are essential for DNA replication and repair.[2] By targeting these enzymes, the compounds can introduce DNA damage and ultimately lead to cancer cell death.

Caption: Key anticancer mechanisms of benzimidazole-pyrazole hybrids.

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of these hybrids is highly dependent on the nature and position of substituents on both the benzimidazole and pyrazole rings.[6][7]

-

Substituents on the Pyrazole Ring: The presence of certain groups on the phenyl ring attached to the pyrazole moiety has been shown to be critical for activity. For example, a para-fluorophenyl substituent has been associated with high activity against pancreatic cancer cells.[5][6]

-

Linker between the Heterocycles: The nature of the linker connecting the benzimidazole and pyrazole rings can significantly influence the biological activity. The length, rigidity, and electronic properties of the linker can all play a role in how the hybrid molecule interacts with its biological target.

-

Substituents on the Benzimidazole Ring: Modifications to the benzimidazole core can also modulate anticancer activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its binding affinity for target proteins.

| Compound ID | Substituent on Pyrazole-Phenyl Ring | Target Cancer Cell Line | IC50 (µM) | Reference |

| 6h | p-Fluorophenyl | SW1990 (Pancreatic) | Not specified, but highest activity | [5] |

| 5a | Not specified | A549 (Lung) | 2.2 | [8] |

| 17 | Not specified | HCT116 (Colon) | 4.33 | [9] |

| 26 | Not specified | HCT116 (Colon) | 5.15 | [9] |

| 35 | Not specified | HCT116 (Colon) | 4.84 | [9] |

Antimicrobial Activity: A New Front in the Fight Against Resistance

The rise of antimicrobial resistance is a global health crisis, and there is an urgent need for new antimicrobial agents with novel mechanisms of action.[10][11] Benzimidazole-pyrazole hybrids have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[10][11][12]

Mechanisms of Action:

-

Inhibition of DNA Gyrase and Topoisomerase IV: A key mechanism of antibacterial action for some benzimidazole-pyrazole hybrids is the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them excellent targets for antibacterial drugs.

-

Disruption of Cell Wall Synthesis: The integrity of the bacterial cell wall is crucial for survival. Some hybrids may exert their antimicrobial effects by interfering with the biosynthesis of peptidoglycan, a key component of the bacterial cell wall.

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, these hybrids can inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption of membrane integrity leads to fungal cell death.

Structure-Activity Relationship (SAR) Insights:

-

Substituents Influencing Antibacterial Activity: The presence of specific substituents can significantly enhance antibacterial potency. For example, the presence of a pyrimidine nucleus in the molecule has been shown to lead to superior enzymatic and antibacterial inhibitory activity.[10]

-

Substituents Influencing Antifungal Activity: The antifungal activity is also influenced by the substitution pattern. Certain compounds have shown better inhibitory activity against specific fungal strains like B. cinerea.[10] The presence of a benzimidazole ring at the fifth position of the pyrazole ring has been identified as being responsible for its biological activity.[10]

| Compound Class | Target Organism | Key Structural Feature | Reference |

| Benzimidazole-pyrazoles | Gram-positive bacteria (B. subtilis) | Benzimidazole at the 5th position of the pyrazole ring | [10] |

| Benzimidazole-pyrazoles | Fungi (B. cinerea) | Specific substituents on the pyrazole ring | [10] |

| Benzimidazole-pyrazoles | Bacteria | Inhibition of DNA Gyrase and Topoisomerase IV | [10] |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Benzimidazole-pyrazole hybrids have also demonstrated promising anti-inflammatory and antioxidant properties.[1][5]

Mechanisms of Action:

-

Inhibition of Protein Denaturation: A documented basis of inflammation is the denaturation of proteins. Some benzimidazole-pyrazole hybrids have been shown to effectively inhibit protein denaturation, an important anti-inflammatory mechanism.[1][5]

-

Radical Scavenging Activity: These hybrids can act as antioxidants by scavenging free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][5] This activity helps to mitigate the damaging effects of oxidative stress.

Structure-Activity Relationship (SAR) Insights:

-

Substituents for Anti-inflammatory Activity: A hybrid with a para-nitrophenyl moiety attached to the pyrazole scaffold has been shown to exhibit high anti-inflammatory activity, even superior to the standard drug diclofenac sodium.[5][6]

-

Substituents for Antioxidant Activity: A hybrid containing a para-bromophenyl unit integrated at the pyrazole structural motif has demonstrated the highest radical-scavenging activity among a series of tested compounds.[5][6]

Future Directions and Conclusion

The field of benzimidazole-pyrazole hybrids is a vibrant and rapidly evolving area of medicinal chemistry. The remarkable diversity of biological activities displayed by these compounds underscores their potential as a source of new therapeutic agents. Future research should focus on several key areas:

-

Optimization of Lead Compounds: Further structural modifications and SAR studies are needed to optimize the potency, selectivity, and pharmacokinetic properties of the most promising lead compounds.[7]

-

Elucidation of Mechanisms of Action: A deeper understanding of the precise molecular mechanisms by which these hybrids exert their biological effects will be crucial for their rational design and development.

-

In Vivo Studies and Clinical Translation: Promising candidates identified in in vitro studies should be advanced to in vivo animal models to evaluate their efficacy and safety. Ultimately, the goal is to translate these findings into clinical applications for the benefit of patients.

References

-

G. S. S. K. A. V. P. P. S. P. Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega. 2020;5(17):9785-9797. [Link]

-

Marinescu, M. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics. 2021;10(8):1002. [Link]

-

An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors. PubMed. [Link]

-

An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

-

A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. PMC. [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PMC. [Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]

-

Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Publications. [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. ResearchGate. [Link]

-

Synthesis of Mercatobenzimidazole-Pyrazole-hybrid derivatives. ResearchGate. [Link]

-

Synthesis of Antimicrobial Benzimidazole-Pyrazole Compounds and Their Biological Activities. PubMed. [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. OUCI. [Link]

-

Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives. PubMed. [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

-

ANTIBACTERIAL POTENTIAL OF BENZIMIDAZOLE CONTAINING HYBRID DERIVATIVES. Rasayan Journal of Chemistry. [Link]

-

Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Publications. [Link]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. [Link]

-

Discovery and optimization of novel pyrazole-benzimidazole CPL304110, as a potent and selective inhibitor of fibroblast growth factor receptors FGFR (1-3). PubMed. [Link]

-

Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. [Link]

-

New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. NIH. [Link]

-

Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives. ResearchGate. [Link]

-

Novel pyrimidine-benzimidazole hybrids with antibacterial and antifungal properties and potential inhibition of SARS-CoV-2 main protease and spike glycoprotein. PMC. [Link]

-

Clotrimazole-based hybrid structures of pyrazole and benzimidazole: synthesis, antifungal evaluation and computational studies. ResearchGate. [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - ProQuest [proquest.com]

- 11. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In Vitro Screening of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol Derivatives: A Technical Guide

This guide provides a comprehensive framework for the in vitro screening of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol and its derivatives. This class of heterocyclic compounds, which marries the structural features of benzimidazole and pyrazole, represents a promising scaffold in medicinal chemistry.[1][2] Published research indicates that this hybrid structure frequently exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

This document is structured to guide researchers through a logical, tiered screening cascade. It moves from initial broad-spectrum viability assays to more specific, mechanism-of-action studies. The protocols provided are grounded in established methodologies and include insights into the scientific rationale behind experimental choices, ensuring a robust and self-validating screening process.

Part 1: Foundational Screening - Anticancer Activity

The initial evaluation of novel benzimidazole-pyrazole derivatives often begins with assessing their cytotoxic potential against various cancer cell lines. This foundational screen helps identify promising candidates and elucidates their general efficacy.

Scientific Rationale

Cancer is characterized by uncontrolled cell proliferation.[2] The primary goal of a foundational anticancer screen is to determine if a test compound can inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as a proxy for cell viability.[3] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Experimental Workflow: Anticancer Screening Cascade

The following diagram illustrates a typical workflow for progressing from initial cytotoxicity screening to more detailed mechanistic studies.

Caption: A streamlined workflow for in vitro anticancer drug screening.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds.[3]

Materials:

-

96-well cell culture plates

-

Selected cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[3]

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals. Gently agitate the plate for 10 minutes.[3]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[3]

Follow-Up Mechanistic Studies

Compounds showing potent cytotoxicity (low IC50 values) should be advanced to mechanistic studies to understand how they induce cell death.

-

Apoptosis Induction: Many anticancer agents work by inducing programmed cell death, or apoptosis.[5] This can be assessed using an Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membranes and will stain with PI.[6]

-

Cell Cycle Analysis: Cancer is fundamentally a disease of the cell cycle. Compounds may exert their effect by arresting cells at a specific phase (G0/G1, S, or G2/M), preventing them from progressing through division. This is analyzed by staining DNA with propidium iodide and measuring fluorescence intensity via flow cytometry.[7] Benzimidazole-pyrazole derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phases.[8][9]

Part 2: Antimicrobial Activity Screening

The benzimidazole and pyrazole moieties are present in many approved antimicrobial drugs, making this hybrid scaffold a promising area for discovering new agents to combat microbial resistance.[3]

Scientific Rationale

The primary goal of antimicrobial screening is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC). The broth microdilution method is a standardized and widely used technique for determining the MIC of novel compounds in a liquid medium.[10][11] This method allows for the simultaneous testing of multiple concentrations against different microbial strains in a high-throughput format.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from standard guidelines for antimicrobial susceptibility testing.[11][12]

Materials:

-

Sterile 96-well microtiter plates (round-bottom preferred)

-

Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)

-

Test compound stock solution

-

Standard antimicrobial agents (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to a specific number of cells/mL).[10]

-

Compound Dilution: Dispense 100 µL of broth into all wells of a 96-well plate. In the first column, add 100 µL of the test compound at 2x the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[11]

-

Inoculation: Add a standardized volume of the prepared microbial inoculum to each well (except the sterility control, column 12), achieving a final inoculum size of approximately 5 x 10^5 CFU/mL. Column 11 should serve as a growth control (broth + inoculum, no compound).[11]

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.[10][12]

| Microorganism Type | Representative Strains | Standard Drug Control | Growth Medium |

| Gram-positive Bacteria | Staphylococcus aureus (MTCC 96) | Gentamicin, Ampicillin | Mueller-Hinton Broth |

| Gram-negative Bacteria | Escherichia coli (MTCC 443) | Ciprofloxacin, Gentamicin | Mueller-Hinton Broth |

| Fungi (Yeast) | Candida albicans (MTCC 227) | Nystatin, Amphotericin B | RPMI 1640 Medium |

Table 1: Recommended Strains and Controls for Antimicrobial Screening.[13]

Part 3: Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases. Pyrazole derivatives, such as the selective COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[7] The benzimidazole-pyrazole scaffold therefore holds potential for the development of new anti-inflammatory drugs.

Scientific Rationale